N-Hydroxy-4'-fluoro-4-acetylaminobiphenyl
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Overview
Description
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl is a hydroxamic acid derivative of biphenyl-4-amine, bearing N-hydroxy and N-acetyl substituents. This compound has garnered significant attention due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in carcinogenesis studies and its interactions with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl typically involves the acetylation of 4’-fluoro-4-aminobiphenyl followed by N-hydroxylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The N-hydroxylation step can be carried out using hydroxylamine hydrochloride in the presence of a base like sodium acetate .
Industrial Production Methods
Industrial production methods for N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: It can be reduced back to 4’-fluoro-4-acetylaminobiphenyl.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-sulfate esters and other reactive intermediates.
Reduction: Regeneration of 4’-fluoro-4-acetylaminobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl has several scientific research applications:
Chemistry: Used as a model compound in studies of hydroxamic acids and their reactivity.
Biology: Investigated for its interactions with DNA and its role in mutagenesis and carcinogenesis.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of bladder cancer.
Mechanism of Action
The mechanism of action of N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl involves its metabolic activation to reactive intermediates, such as N-sulfate esters. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets deoxyguanosine residues in DNA, forming adducts that can disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-acetylaminobiphenyl
- N-Hydroxy-2-acetylaminofluorene
- N-Hydroxy-4-chloroacetanilide
- N-Hydroxyphenacetin
Uniqueness
N-Hydroxy-4’-fluoro-4-acetylaminobiphenyl is unique due to the presence of the fluoro substituent, which can influence its reactivity and interactions with biological molecules. This fluoro group can enhance the compound’s ability to form stable adducts with DNA, making it a valuable tool in carcinogenesis research .
Properties
CAS No. |
67764-20-9 |
---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12FNO2/c1-10(17)16(18)14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9,18H,1H3 |
InChI Key |
HGGMLBWJBWVFRN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)O |
76299-95-1 | |
Synonyms |
N-hydroxy-4'-fluoro-4-acetylaminobiphenyl N-hydroxy-4-acetylamino-4'-fluorobiphenyl |
Origin of Product |
United States |
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